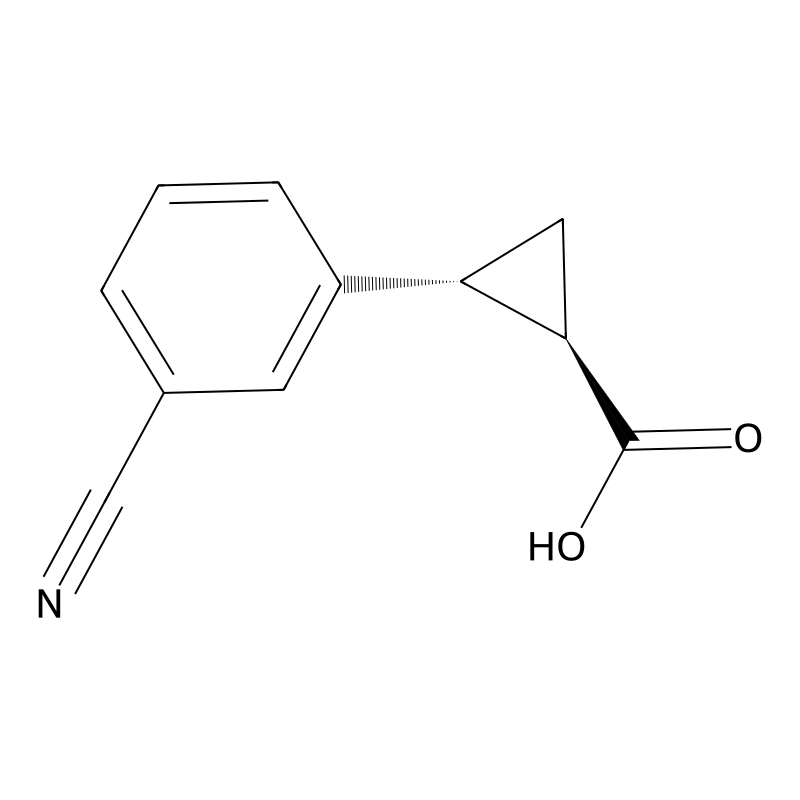

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid is a bicyclic organic compound characterized by a cyclopropane ring with a carboxylic acid functional group and a cyanophenyl substituent. Its molecular formula is , and it features a unique stereochemistry with both chiral centers in the R configuration. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.

The chemical reactivity of (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid can be examined through various types of reactions, including:

- Acid-Base Reactions: The carboxylic acid group can participate in proton transfer reactions, making it a weak acid.

- Esterification: This compound can react with alcohols to form esters under acidic conditions.

- Nucleophilic Addition: The carbonyl carbon of the carboxylic acid can undergo nucleophilic attack by various nucleophiles, leading to the formation of different derivatives.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to facilitate its synthesis.

Research has indicated that compounds similar to (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid exhibit various biological activities, including:

- Antimicrobial Properties: Certain derivatives have shown effectiveness against bacterial strains.

- Anti-inflammatory Effects: Compounds with similar structures often demonstrate the ability to reduce inflammation in biological models.

- CNS Activity: Some studies suggest potential neuroprotective effects, indicating possible applications in treating neurological disorders.

The exact biological activity of this specific compound requires further investigation through pharmacological studies.

The synthesis of (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid may involve several methods, including:

- Cyclopropanation Reactions: Utilizing diazo compounds or other methods to introduce the cyclopropane ring onto an aromatic precursor.

- Chiral Resolution Techniques: Employing chiral catalysts or reagents to obtain the desired stereoisomer from racemic mixtures.

- Functional Group Transformations: Starting from simpler precursors and introducing the cyano and carboxylic acid groups through established organic reactions.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and application purposes.

The applications of (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid span several fields:

- Pharmaceutical Development: Its potential as a drug candidate for treating infections or inflammatory conditions makes it valuable in medicinal chemistry.

- Chemical Research: As a building block in organic synthesis, it can be used to create more complex molecules.

- Material Science: The unique structure may lend itself to applications in developing new materials with specific properties.

Interaction studies involving (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid focus on understanding how this compound interacts with biological targets. These studies typically include:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.

- In Vitro and In Vivo Testing: Conducting experiments in cell cultures and animal models to determine efficacy and safety profiles.

Such studies are essential for advancing the compound towards clinical applications.

Similar compounds include:

- Cyclopropanecarboxylic Acid Derivatives

- Phenylalanine Analogues

- Cyanophenyl Substituted Compounds

Comparison TableCompound Name Structure Features Notable Biological Activity (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid Cyclopropane ring, carboxylic acid Antimicrobial, anti-inflammatory 3-Cyanophenylacetic Acid Acetic acid derivative with cyanophenyl Anti-inflammatory 2-Amino-3-cyanobutyric Acid Amino acid derivative Neuroprotective

Uniqueness

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid | Cyclopropane ring, carboxylic acid | Antimicrobial, anti-inflammatory |

| 3-Cyanophenylacetic Acid | Acetic acid derivative with cyanophenyl | Anti-inflammatory |

| 2-Amino-3-cyanobutyric Acid | Amino acid derivative | Neuroprotective |

The uniqueness of (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid lies in its specific stereochemistry and structural arrangement, which may confer distinct biological properties compared to other similar compounds. Its potential as a versatile building block for further chemical modifications also sets it apart in synthetic chemistry.